Dieuropium trimagnesium dodecanitrate

Description

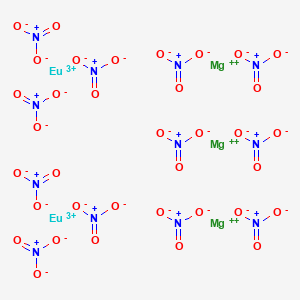

Dieuropium trimagnesium dodecanitrate (chemical formula: Eu₂Mg₃(NO₃)₁₂) is a rare-earth-based nitrate compound characterized by its complex coordination structure. It comprises two europium (Eu) ions, three magnesium (Mg) ions, and twelve nitrate (NO₃⁻) groups. Europium, a lanthanide element, imparts unique luminescent and magnetic properties, while magnesium contributes to structural stability due to its small ionic radius and high charge density . Its synthesis typically involves the co-precipitation of europium and magnesium nitrates under controlled pH and temperature conditions .

Properties

CAS No. |

63339-73-1 |

|---|---|

Molecular Formula |

Eu2Mg3N12O36 |

Molecular Weight |

1120.91 g/mol |

IUPAC Name |

trimagnesium;europium(3+);dodecanitrate |

InChI |

InChI=1S/2Eu.3Mg.12NO3/c;;;;;12*2-1(3)4/q2*+3;3*+2;12*-1 |

InChI Key |

HHDIOYNCMUYWKQ-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Eu+3].[Eu+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dieuropium trimagnesium dodecanitrate typically involves the reaction of europium nitrate and magnesium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, where the nitrates dissolve and react to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of high-purity this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through crystallization and filtration techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dieuropium trimagnesium dodecanitrate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state products.

Reduction: It can also be reduced by reducing agents to form lower oxidation state products.

Substitution: The nitrate ions in the compound can be substituted by other anions in certain reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various anions for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce higher oxidation state europium compounds, while reduction reactions may yield lower oxidation state europium compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which dieuropium trimagnesium dodecanitrate exerts its effects involves its interaction with molecular targets and pathways. The compound’s europium ions can interact with biological molecules, leading to changes in their structure and function. The magnesium ions play a role in stabilizing the compound and enhancing its reactivity. The nitrate ions contribute to the overall charge balance and solubility of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of dieuropium trimagnesium dodecanitrate, comparisons are drawn with structurally or functionally analogous compounds, including trimagnesium transition metal hydrides (e.g., Mg₃ReH₇) and lanthanide-magnesium nitrates (e.g., LaMg(NO₃)₅). Key differences and similarities are outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity: this compound exhibits a layered structure stabilized by europium’s high coordination number (typically 9–12 with nitrate ligands), contrasting with the cubic framework of Mg₃ReH₇, which features octahedral [ReH₆]⁵⁻ anions . Compared to LaMg(NO₃)₅, the europium analog shows stronger luminescence due to Eu³⁺’s 4f-4f electronic transitions, whereas lanthanum lacks such optical activity .

Thermal and Chemical Stability :

- Mg₃ReH₇ decomposes above 300°C, releasing hydrogen, while this compound is stable up to 450°C, reflecting the robustness of nitrate frameworks .

- Both europium and lanthanum nitrates are hygroscopic, but europium’s smaller ionic radius (Eu³⁺: 0.947 Å vs. La³⁺: 1.032 Å) enhances lattice energy and stability .

Functional Performance: Luminescence: Eu₂Mg₃(NO₃)₁₂ emits red light under UV excitation (λ = 613 nm), outperforming non-lanthanide analogs like Mg₃ReH₇, which lacks optical activity . Magnetic Properties: Europium’s paramagnetism (high spin state, 4f⁶ configuration) contrasts with diamagnetic Mg₃ReH₇, making the former suitable for MRI contrast agents .

Biological Activity

Introduction

Dieuropium trimagnesium dodecanitrate is a compound that combines europium and magnesium ions with potential applications in biomedicine. This article explores the biological activity of this compound, focusing on its osteogenic, angiogenic, antibacterial, and anti-tumor properties. The information is drawn from various scientific studies and reviews, providing a comprehensive overview of its biological implications.

Chemical Composition and Structure

This compound can be represented by the formula . The compound consists of europium ions (Eu) coordinated with magnesium ions (Mg) and nitrate groups. The unique coordination environment of europium, a rare earth element, contributes to its biological activity.

Osteogenic Activity

Research indicates that europium-containing compounds can enhance osteogenesis, which is the process of bone formation. A systematic review highlighted that europium-doped biomaterials exhibit improved osteogenic properties by promoting the proliferation and differentiation of osteoblasts, the cells responsible for bone formation .

Table 1: Osteogenic Effects of Europium-Doped Biomaterials

| Biomaterial Type | Europium Concentration | Cell Type | Result |

|---|---|---|---|

| Europium-doped calcium phosphate | 5% | Osteoblasts | Enhanced mineralization and proliferation |

| Europium hydroxide nanoparticles | 10 μg/mL | MC3T3-E1 | Increased alkaline phosphatase activity |

Angiogenic Activity

Europium compounds have also been shown to promote angiogenesis, the formation of new blood vessels. Studies demonstrate that europium ions can stimulate endothelial cell proliferation and migration, which are crucial for angiogenesis .

Table 2: Angiogenic Effects of Europium Compounds

| Compound Type | Concentration | Cell Type | Assay Used | Result |

|---|---|---|---|---|

| Europium(OH)3 nanorods | 20-50 μg/mL | HUVECs | CCK-8 assay | Dose-dependent increase in cell proliferation |

| Europium-doped mesoporous silica | 200 μg/mL | HUVECs | RT-qPCR | Increased expression of angiogenic genes |

Antibacterial Activity

Europium compounds exhibit significant antibacterial properties. The mechanism is believed to involve the generation of reactive oxygen species (ROS), which can damage bacterial cell membranes and DNA .

Table 3: Antibacterial Effects of Europium Compounds

| Compound Type | Concentration | Bacteria | Assay Used | Result |

|---|---|---|---|---|

| Europium hydroxide nanoparticles | 100 μg/mL | E. coli | Zone of inhibition | Inhibition zone diameter increased |

| Europium-doped calcium phosphate | 5% | S. aureus | Viable cell count | Significant reduction in bacterial viability |

Anti-tumor Activity

The anti-tumor effects of europium compounds have been documented in various studies. They appear to inhibit tumor cell proliferation and induce apoptosis through multiple signaling pathways, including the MAPK pathway .

Table 4: Anti-tumor Effects of Europium Compounds

| Compound Type | Concentration | Cell Line | Assay Used | Result |

|---|---|---|---|---|

| Europium(OH)3 nanoparticles | 50 μg/mL | HeLa | MTT assay | Reduced cell viability |

| Europium-doped phosphates | Varies | MCF-7 | Flow cytometry | Increased apoptotic cells |

Study 1: Osteogenic Potential

A study published in Biomaterials assessed the osteogenic potential of europium-doped calcium polyphosphate. Results indicated that a concentration of 5% europium significantly enhanced mineralization in osteoblast cultures compared to control groups .

Study 2: Angiogenesis Promotion

In another investigation, europium hydroxide nanorods were tested for their angiogenic potential in zebrafish models. The findings revealed that these nanorods promoted vascular germination significantly more than controls, suggesting their potential for therapeutic applications in ischemic diseases .

Study 3: Antitumor Mechanism

A recent publication explored the anti-tumor effects of europium nanoparticles on breast cancer cells. The study found that treatment led to increased apoptosis rates through ROS generation and MAPK pathway activation, indicating a promising avenue for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.